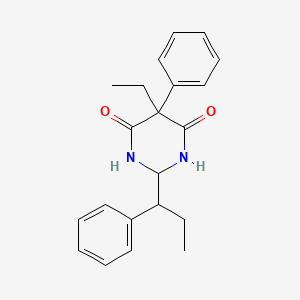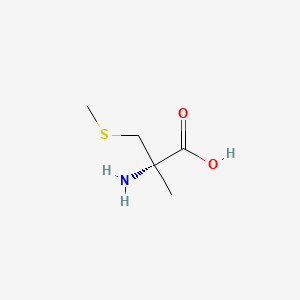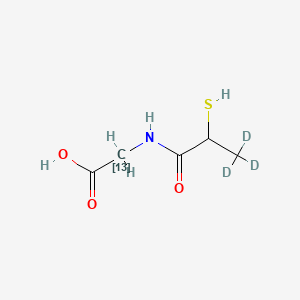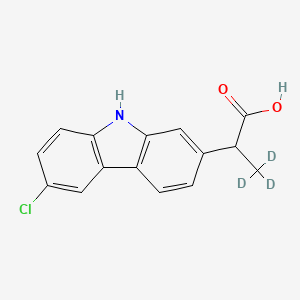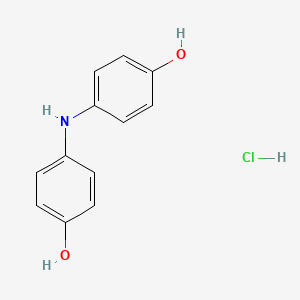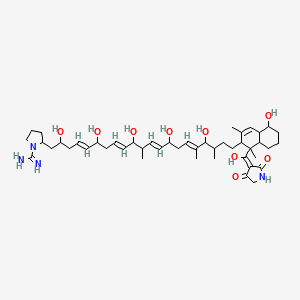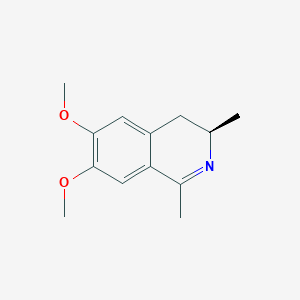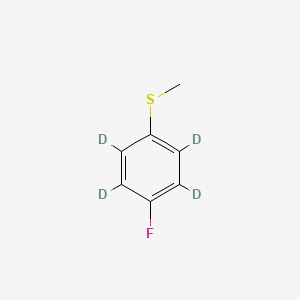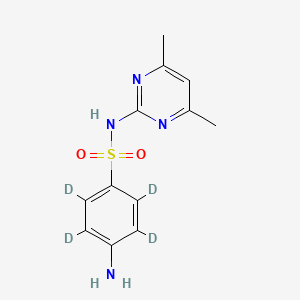
Sulfamethazine-d4
Übersicht
Beschreibung
Sulfamethazine-d4 is a deuterium-labeled variant of Sulfamethazine (also known as Sulfadimidine). It is an antimicrobial that is widely used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections .
Synthesis Analysis
Sulfamethazine-d4 is intended for use as an internal standard for the quantification of sulfamethazine by GC- or LC-MS . It has been studied for its adsorption properties, particularly onto modified activated carbon (MAC). The maximum adsorption quantity of Sulfamethazine on MAC was found to be 17.2414 mg/g at 25 °C .
Molecular Structure Analysis
The molecular formula of Sulfamethazine-d4 is C12H14N4O2S, and its molecular weight is 282.36 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .
Chemical Reactions Analysis
The adsorption kinetics of Sulfamethazine on AC and MAC can be characterized by the pseudo-second-order model . The adsorption process was affected by membrane diffusion, surface adsorption, and internal diffusion .
Physical And Chemical Properties Analysis
Sulfamethazine-d4 is a solid at room temperature with a molecular weight of 282.36 g/mol . It has a topological polar surface area of 106 Ų .
Wissenschaftliche Forschungsanwendungen
1. Environmental Science and Pollution Research
- Application : Sulfamethazine is used in the degradation of sulfamethazine (SMT), sulfadiazine (SMD), and sulfamethoxazole (SMX) by using UV light, UV/H2O2, and UV/S2O8−2 .
- Method : The degradation was studied by varying the lamp power and the solution pH. Direct photolysis was analyzed and DFT calculations were carried out to corroborate the efficiency of the degradation as a function of the solution pH .
2. Antibacterial Agent
- Application : Sulfamethazine is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .
- Method : It is administered orally or intravenously. The dosage and duration of treatment depend on the type and severity of the infection .
- Results : Sulfamethazine has a spectrum of antimicrobial action similar to other sulfonamides and is effective for combating both gram-positive and gram-negative bacteria, as well as different protozoa .
3. Phototransformation of Graphene Oxide
- Application : In this study, the phototransformation of Graphene Oxide (GO) and coexisting sulfamethazine under UV irradiation was investigated .
- Method : The study focused on the role of reactive oxygen species. The results demonstrated that GO promoted the degradation of sulfamethazine under UV irradiation .
- Results : The higher the concentration of GO, the higher the degradation rate of sulfamethazine, and the faster the first-order reaction rate . Two main radicals, ∙OH and 1 O 2, both contributed greatly in terms of regulating the removal of sulfamethazine .
4. Removal of High Concentration Mixture of Sulfamethazine
- Application : This study used the combination of a BiVO4 photocatalyst and freshwater micro-green alga (Dictyosphaerium sp.) to remove sulfadiazine (SD) and sulfamethazine (SM2) at an initial concentration of 5 mg/L (1:1 v/v) for 7 days .
- Method : The study set up three gradient concentrations of BiVO4 (0.5, 1 and 2 g/L) combined with the same concentration (80 mg/L) of Dictyosphaerium sp. and then prepared corresponding concentrations of pure BiVO4 and pure microalgae as controls .
- Results : The degradation rate of these two SAs in the 0.5 g/L BiVO4–algae group could reach >96% within 7 days, which was higher than that in the 2 g/L BiVO4 group (93%) and the algae group (28%) .
5. Photodegradation of Sulfonamides
- Application : In this study, the fate of sulfonamides (sulfamethazine, sulfadiazine, and sulfamethoxazole) and their N4-acetylated metabolites under simulated sunlight irradiation was investigated .
- Method : The study focused on the photodegradation of sulfonamides under simulated sunlight irradiation .
- Results : The study provided insights into the photodegradation of sulfonamides and their N4-acetylated metabolites .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662196 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethazine-d4 | |
CAS RN |
1020719-82-7 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




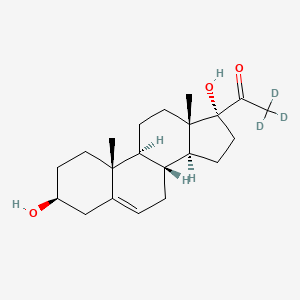
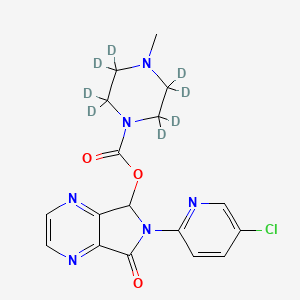
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
